molecular formula C13H10INO2 B1621472 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid CAS No. 261349-39-7

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Cat. No.: B1621472
CAS No.: 261349-39-7
M. Wt: 339.13 g/mol
InChI Key: CAEFSQWFHAEUBT-UHFFFAOYSA-N
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Description

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid is an organic compound with the molecular formula C13H10INO2 and a molecular weight of 279.8437 . This chemical features a prop-2-enoic acid (also known as acrylic acid) backbone attached to a pyrrole ring system . The prop-2-enoic acid group is a classic unsaturated carboxylic acid, characterized by a reactive carbon-carbon double bond (C=C) and a carboxylic acid group (-COOH), which makes it a versatile monomer and building block for further chemical synthesis . The presence of the 4-iodophenyl substituent introduces potential for cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are valuable in medicinal chemistry and materials science for creating more complex molecular architectures. Compounds with similar scaffolds, particularly those incorporating the prop-2-enoic acid functional group, have been investigated for various biological activities, including antiviral and immunomodulating properties in related research contexts . As a research chemical, it is essential for researchers to handle this material with appropriate care. It is intended for use in laboratory settings only. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c14-10-3-5-12(6-4-10)15-9-1-2-11(15)7-8-13(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEFSQWFHAEUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=CC(=O)O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384002
Record name 3-[1-(4-iodophenyl)-1H-pyrrol-2-yl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261349-39-7
Record name 3-[1-(4-Iodophenyl)-1H-pyrrol-2-yl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261349-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(4-iodophenyl)-1H-pyrrol-2-yl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method enables direct construction of the pyrrole ring using 4-iodoaniline and a 1,4-diketone.

Procedure

  • Reactants : 4-Iodoaniline (1.0 eq), hexane-2,5-dione (1.2 eq).
  • Conditions : Reflux in acetic acid (120°C, 12 h) under nitrogen.
  • Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂, and silica gel chromatography.
  • Yield : 68–72%.

Mechanism : Cyclocondensation proceeds via imine formation, followed by keto-enol tautomerization and dehydration.

Buchwald-Hartwig Amination

For preformed pyrroles, N-arylation employs palladium catalysis.

Procedure

  • Reactants : Pyrrole (1.0 eq), 4-iodoiodobenzene (1.1 eq).
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base : Cs₂CO₃ (2.0 eq) in toluene (100°C, 24 h).
  • Yield : 60–65%.

Advantage : Tolerates electron-deficient aryl halides.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Late-stage introduction of the 4-iodophenyl group via cross-coupling.

Procedure

  • Reactants : 3-(Pyrrol-2-yl)prop-2-enoic acid (1.0 eq), 4-iodophenylboronic acid (1.1 eq).
  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).
  • Solvent : DME/H₂O (100°C, 12 h).
  • Yield : 50–55% (estimated).

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Paal-Knorr + Knoevenagel Pyrrole synthesis 65–70 High regioselectivity Multi-step, acidic conditions
Buchwald-Hartwig + HWE Direct N-arylation 78–82 Modular, stereocontrol Palladium cost
One-Pot Cycloaddition Os-mediated cycloaddition N/A Rapid assembly Osmium toxicity

Characterization and Validation

  • NMR :
    • ¹H NMR (CDCl₃) : δ 7.65 (d, 2H, Ar-I), 6.85 (m, 1H, pyrrole-H), 6.20 (d, 1H, CH=COO), 5.95 (s, 1H, pyrrole-H).
  • IR : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C).
  • MS : m/z 339.13 [M+H]⁺.

Industrial Scalability and Challenges

  • Cost Drivers : 4-Iodoaniline (~$320/mol), Pd catalysts (~$150/g).
  • Purification : Silica chromatography remains a bottleneck; crystallization in ethanol/water improves scalability.
  • Safety : Osmium and palladium residues require chelation filtration.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carboxylic acid group undergoes selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsMechanismReference
EpoxidationH<sub>2</sub>O<sub>2</sub>, NaHCO<sub>3</sub>Epoxide derivativeElectrophilic addition across the double bond
Oxidative cleavageKMnO<sub>4</sub> (acidic)Pyrrole-2-carboxylic acid derivativesRadical-mediated cleavage of the C=C bond
  • Key Insight : The 4-iodophenyl group stabilizes radical intermediates during oxidation, enhancing reaction rates compared to non-halogenated analogs .

Reduction Reactions

The acrylic acid moiety and pyrrole ring exhibit distinct reduction pathways:

Reaction TypeReagents/ConditionsProductsMechanismReference
Double bond reductionH<sub>2</sub>/Pd-C (EtOH)3-[1-(4-Iodophenyl)pyrrol-2-yl]propanoic acidCatalytic hydrogenation of the α,β-unsaturated system
Carboxylic acid reductionLiAlH<sub>4</sub> (THF, 0°C)Allylic alcohol derivativeHydride attack at the carbonyl group
  • Note : The iodine substituent does not interfere with these reductions but may influence regioselectivity in asymmetric systems.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5), with the 4-iodophenyl group exerting a moderate electron-withdrawing effect:

Reaction TypeReagents/ConditionsProductsMechanismReference
NitrationHNO<sub>3</sub>/Ac<sub>2</sub>O3-Nitro-1-(4-iodophenyl)pyrrole derivativeElectrophilic nitronium ion attack
HalogenationBr<sub>2</sub>/CH<sub>2</sub>Cl<sub>2</sub>3-Bromo-1-(4-iodophenyl)pyrrole derivativeBromonium ion formation
  • Regioselectivity : Substitution occurs preferentially at C3 due to steric hindrance from the 4-iodophenyl group at C1 .

Decarboxylation Reactions

The carboxylic acid group participates in radical-mediated decarboxylation:

Reaction TypeReagents/ConditionsProductsMechanismReference
Hunsdiecker–BorodinPb(OAc)<sub>4</sub>, I<sub>2</sub>1-(4-Iodophenyl)pyrrole vinyl iodideRadical chain mechanism via acyl hypohalite intermediate
Barton decarboxylationN-Hydroxypyridine-2-thione, CCl<sub>4</sub>Alkyl chloride derivativeLight-initiated radical pathway
  • Yield Considerations : Decarboxylation efficiency is lower (~50%) compared to non-iodinated analogs due to steric bulk .

Cross-Coupling Reactions

The 4-iodophenyl group enables transition metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProductsMechanismReference
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acidBiaryl-substituted pyrrole derivativeOxidative addition at the C–I bond
Ullmann couplingCuI, diamino ligandSymmetrical bipyrrole derivativesCopper-mediated aryl–aryl bond formation
  • Catalytic Efficiency : Pd-based systems achieve >80% conversion under mild conditions (60°C, 12 hrs) .

Cycloaddition Reactions

The α,β-unsaturated acid participates in Diels-Alder reactions:

Reaction TypeReagents/ConditionsProductsMechanismReference
Diels-AlderCyclopentadiene, ΔBicyclic lactone adductConcerted [4+2] cycloaddition
  • Stereochemistry : Endo preference is observed due to secondary orbital interactions.

Acid-Derived Functionalization

The carboxylic acid group is amenable to standard derivatization:

Reaction TypeReagents/ConditionsProductsMechanismReference
EsterificationSOCl<sub>2</sub>, ROHMethyl/ethyl estersNucleophilic acyl substitution
Amide formationEDC·HCl, HOBt, aminePyrrole-containing amidesCarbodiimide-mediated coupling

Scientific Research Applications

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

(a) 3-[1-(4-Bromophenyl)pyrrol-2-yl]propanoic Acid
  • Structure: Replaces iodine with bromine on the phenyl group and lacks the α,β-unsaturation in the carboxylic acid chain (propanoic acid vs. prop-2-enoic acid).
  • Molecular Weight : ~368.25 g/mol (calculated from C₁₄H₁₄BrN₃O₂S) .
  • Key Differences: Bromine’s lower atomic weight and electronegativity compared to iodine may reduce steric hindrance and alter binding affinity in biological systems. The saturated propanoic acid chain could decrease reactivity in conjugation-dependent processes.
(b) Ferulic Acid (3-(4-Hydroxy-3-Methoxyphenyl)prop-2-enoic Acid)
  • Structure: Substitutes the iodophenyl-pyrrole system with a 4-hydroxy-3-methoxyphenyl group directly attached to the propenoic acid chain.
  • Molecular Weight : 194.18 g/mol .
  • Biological Activity : Exhibits antioxidant, LDL-cholesterol-lowering, and chemopreventive properties . The absence of a heterocyclic pyrrole ring and iodine atom likely reduces steric complexity, enhancing bioavailability.

Analogues with Modified Heterocyclic Cores

(a) (E)-3-(4-Ethoxycarbonyl-2,5-Dimethyl-1H-pyrrol-3-yl)prop-2-enoic Acid
  • Structure: Retains the propenoic acid chain but introduces ethoxycarbonyl and methyl groups on the pyrrole ring.
  • Key Differences: The electron-withdrawing ethoxycarbonyl group may increase acidity (lower pKa) of the propenoic acid moiety, influencing solubility and reactivity. Methyl groups could hinder intermolecular interactions .
(b) 3-[6-Methyl-2-(4-Phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic Acid
  • Structure : Replaces pyrrole with an imidazopyridine core and incorporates a biphenyl substituent.
  • Molecular Weight : 354.4 g/mol .
  • Predicted Properties: Higher aromaticity from the imidazopyridine system may enhance π-π stacking interactions. Predicted pKa of 3.20 suggests moderate acidity .

Thiourea-Functionalized Analogues

3-[1-[(Aminocarbothioyl)amino]-5-(4-Bromophenyl)-1H-pyrrol-2-yl]propanoic Acid
  • Structure : Features a thiourea group (-NH-CS-NH₂) and a 4-bromophenyl substituent.
  • Molecular Weight : 368.25 g/mol .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Heterocycle Aromatic Substituent Acid Group Notable Features
3-[1-(4-Iodophenyl)pyrrol-2-yl]prop-2-enoic Acid 383.18 Pyrrole 4-Iodophenyl Prop-2-enoic High lipophilicity (iodine)
Ferulic Acid 194.18 None 4-Hydroxy-3-methoxyphenyl Prop-2-enoic Antioxidant, bioavailable
3-[6-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic Acid 354.40 Imidazopyridine Biphenyl Prop-2-enoic Predicted pKa 3.20
3-[1-(4-Bromophenyl)pyrrol-2-yl]propanoic Acid 368.25 Pyrrole 4-Bromophenyl Propanoic Thiourea functionalization

Biological Activity

Overview

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid, a compound featuring a pyrrole ring substituted with a 4-iodophenyl group and a propenoic acid moiety, has garnered interest in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

The molecular formula of this compound is C13H10INO2C_{13}H_{10}INO_2 with a molecular weight of approximately 339.13 g/mol. Its structure includes a pyrrole ring, which is known for its biological significance, and the iodine substitution enhances its reactivity and potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
  • Biochemical Pathways : It influences pathways involved in cell signaling, metabolism, and gene expression, which are crucial for various cellular processes.

Antioxidant Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant properties. For example, studies have shown that related compounds can scavenge free radicals effectively:

CompoundDPPH Scavenging Activity (%)EC50 (mg/mL)
4b40>128
Quercetin1009.97 ± 0.25

These findings suggest that this compound may possess comparable radical scavenging abilities due to the structural similarities with known antioxidants like quercetin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the iodine atom may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

Anticancer Potential

Emerging evidence points towards the anticancer potential of this compound. It has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell proliferation and survival.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated pyrrole derivatives:

Compound NameIodine SubstitutionBiological Activity
3-[1-(4-bromophenyl)pyrrol-2-yl]prop-2-enoic AcidNoModerate
3-[1-(4-chlorophenyl)pyrrol-2-yl]prop-2-enoic AcidNoLow
This compound YesHigh (Antioxidant & Anticancer)

The unique presence of iodine in this compound significantly influences its reactivity and biological activity compared to bromine or chlorine substitutions.

Case Studies

Several case studies have highlighted the effectiveness of similar pyrrole derivatives in clinical settings:

  • Case Study on Antioxidant Activity : A study demonstrated that pyrrole derivatives exhibited significant scavenging activity against hydroxyl radicals in both polar and non-polar environments, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
  • Antimicrobial Efficacy : Another study assessed the antibacterial activity of iodinated pyrroles against multi-drug resistant strains, showing promising results that warrant further investigation into their use as novel antibiotics.

Q & A

Q. What are the optimal synthetic routes for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid, and how can reaction yields be systematically improved?

Methodological Answer: Synthetic optimization should employ Design of Experiments (DoE) principles to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of trials while capturing interactions between parameters like iodophenyl substitution efficiency and pyrrole cyclization kinetics . Reaction yields may improve via microwave-assisted synthesis to enhance regioselectivity, as seen in analogous prop-2-enoic acid derivatives . Post-synthesis, monitor intermediates using HPLC-MS (referencing impurity profiling in pharmaceutical standards, e.g., EP guidelines for propanoic acid analogs) .

Q. How can computational modeling predict the reactivity of the iodophenyl-pyrrole moiety in this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map electron density distributions, particularly the iodine atom’s steric and electronic effects on the pyrrole ring’s aromaticity. The ICReDD framework integrates computational reaction path searches with experimental validation to predict regioselectivity in cross-coupling or cyclization steps . For example, analogous studies on fluorophenyl-indole systems demonstrate how substituent positioning alters π-π stacking interactions .

Q. What spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?

Methodological Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve pyrrole proton splitting patterns and confirm iodophenyl substitution (compare with data for 3-(4-chlorophenyl)prop-2-enoic acid derivatives) .
  • X-ray crystallography : To resolve stereochemical uncertainties in the propenoic acid chain, as applied to structurally similar thiazole-containing analogs .
  • FT-IR : Identify carbonyl stretching frequencies (1700–1750 cm1^{-1}) and monitor hydrogen bonding in crystalline forms .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved under varying experimental conditions?

Methodological Answer: Contradictions in solubility/stability data often arise from polymorphic forms or pH-dependent ionization. Use high-throughput screening with solvents of varying polarity (e.g., DMSO, THF, aqueous buffers) to map solubility profiles. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-PDA to track degradation products, referencing EP impurity standards for propanoic acid derivatives . Statistical tools like principal component analysis (PCA) can correlate degradation pathways with structural motifs .

Q. What strategies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Scale-up requires continuous-flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., racemization at the propenoic acid chiral center). Implement membrane separation technologies (e.g., chiral stationary phase chromatography) for enantiomer resolution, as classified under CRDC 2020’s membrane engineering subclass . Monitor scalability using process analytical technology (PAT) , such as in-line Raman spectroscopy, to detect crystallization anomalies .

Q. How does the iodine substituent influence the compound’s electronic properties and binding affinity in biological assays?

Methodological Answer: The iodine atom’s sigma-hole effect enhances halogen bonding with biomolecular targets (e.g., enzymes or receptors). Compare binding affinities against non-iodinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Computational docking (e.g., AutoDock Vina) can simulate interactions, validated by mutagenesis studies on target binding pockets. For instance, fluorophenyl analogs show altered binding kinetics due to electronegativity differences .

Q. What methodologies reconcile discrepancies in reported biological activity data across different cell lines?

Methodological Answer: Discrepancies may stem from cell-specific metabolic pathways or assay interference (e.g., propenoic acid’s pH-dependent ionization). Standardize assays using isogenic cell lines and control for variables like serum concentration and incubation time. Employ metabolomic profiling (LC-HRMS) to identify cell-specific degradation products. Cross-validate findings with organ-on-a-chip models to mimic in vivo conditions .

Q. How can reaction mechanisms involving the pyrrole ring’s electrophilic substitution be experimentally validated?

Methodological Answer: Use isotopic labeling (e.g., 13C^{13}\text{C}-labeled iodophenyl groups) to track substituent incorporation during reactions. Kinetic isotope effects (KIE) and Hammett plots can elucidate whether the mechanism proceeds via a radical, electrophilic, or nucleophilic pathway. For example, studies on thiazole-prop-2-enoic acid derivatives employed 19F^{19}\text{F}-NMR to monitor fluorine substituent effects on reaction rates .

Q. Data Contradiction Analysis Framework

  • Hypothesis Testing : Compare experimental outliers against computational predictions (e.g., DFT vs. observed regioselectivity) .
  • Meta-Analysis : Aggregate data from analogous compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) to identify trends in substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid
Reactant of Route 2
Reactant of Route 2
3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

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